methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a synthetic organic compound that features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group
Preparation Methods
The synthesis of methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate diketone or ketoester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Carbamate formation: The final step involves the reaction of the pyrazole derivative with methyl chloroformate or a similar carbamoylating agent to form the desired carbamate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and scalable reaction conditions.
Chemical Reactions Analysis
Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkoxides or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methyl alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It may be used as a precursor for the synthesis of herbicides or pesticides, leveraging its bioactive properties.
Material Science: The compound can be explored for its potential use in the development of novel materials with specific chemical or physical properties.
Biological Studies: Researchers may use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group may contribute to its stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Methyl (2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate: This compound lacks the cyclopropyl group, which may affect its stability and bioactivity.
Methyl (2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)carbamate: This compound lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.
Methyl (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: This compound has a urea group instead of a carbamate group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl and cyclopropyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-19-10(18)15-4-5-17-8(7-2-3-7)6-9(16-17)11(12,13)14/h6-7H,2-5H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKIPJXBHHYVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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